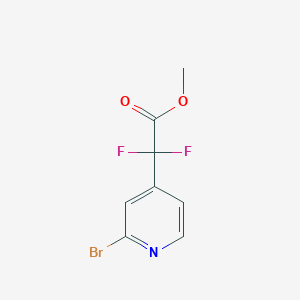

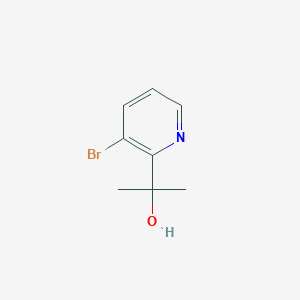

![molecular formula C19H23NO4S2 B2746787 1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797178-10-9](/img/structure/B2746787.png)

1-([1,1'-Biphenyl]-3-ylsulfonyl)-3-(isobutylsulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

Physical properties of matter may be observed and measured without changing the chemical identity of a sample . Chemical properties of matter require a chemical change in order to observe and measure them . A chemical property is a characteristic of matter that can be observed and measured only when a chemical reaction occurs .科学的研究の応用

Azetidine and Its Derivatives in Research

Azetidines as Building Blocks in Organic Synthesis Azetidine and its derivatives are valuable building blocks in organic synthesis. The unique structural properties of azetidines, including strain and ring size, make them particularly useful in the construction of complex molecules. For instance, the three-component reaction of azetidines with arynes and acetonitrile developed by Stephens et al. (2013) offers a novel method for synthesizing γ-aminobutyronitriles and δ-aminovaleronitriles, which are precursors to bioactive compounds like pregabalin and lergotrile (Stephens, Zhang, Cormier, Chavez, Arman, & Larionov, 2013).

Advances in Azetidine Synthesis Recent advancements have expanded the methods available for synthesizing azetidines. Shono et al. (1988) reported a new synthesis approach for 2-substituted azetidines, involving anodic acetoxylation and subsequent nucleophilic substitution. This method provides a pathway for creating azetidine derivatives with varied functional groups, showcasing the versatility of azetidines in synthetic chemistry (Shono, Matsumura, Uchida, & Nakatani, 1988).

Azetidine in Drug Discovery and Development The potential of azetidine derivatives in drug discovery is highlighted by their role in producing multistage antimalarial inhibitors. Kato et al. (2016) discovered bicyclic azetidines that inhibit phenylalanyl-tRNA synthetase, a novel antimalarial target. These compounds exhibit curative effects in mice at low doses and show activity against all parasite life stages, indicating their promise for both curing and preventing malaria (Kato, Comer, Sakata-Kato, Sharma, Sharma, Maetani, Bastien, Brancucci, Bittker, Corey, Clarke, Derbyshire, Dornan, Duffy, Eckley, Itoe, Koolen, Lewis, Lui, Lukens, Lund, March, Meibalan, Meier, McPhail, Mitasev, Moss, Sayes, Van Gessel, Wawer, Yoshinaga, Zeeman, Avery, Bhatia, Burke, Catteruccia, Clardy, Clemons, Dechering, Duvall, Foley, Gusovsky, Kocken, Marti, Morningstar, Muñoz, Neafsey, Sharma, Winzeler, Wirth, Scherer, & Schreiber, 2016).

将来の方向性

特性

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-(3-phenylphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-15(2)14-25(21,22)19-12-20(13-19)26(23,24)18-10-6-9-17(11-18)16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDKULFQCWIDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

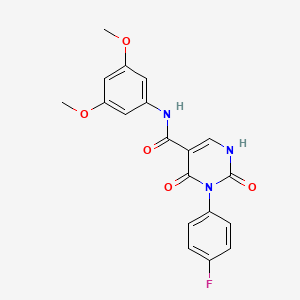

![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)

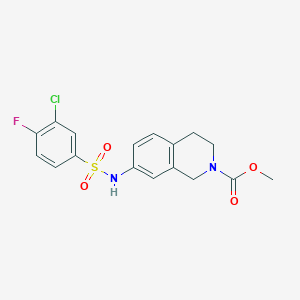

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

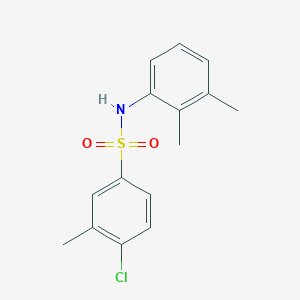

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2746717.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)

![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)